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Compound of Interest

Compound Name: 2-Ethyl-4-fluorophenol

Cat. No.: B1301785 Get Quote

An In-depth Technical Guide to 2-Ethyl-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-4-fluorophenol (CAS No.

398-71-0), a key chemical intermediate. The document details its physicochemical properties,

outlines a detailed protocol for its synthesis, discusses its potential applications in drug

discovery based on related structures, and provides essential safety information.

Core Compound Information
2-Ethyl-4-fluorophenol is a substituted phenol derivative that serves as a valuable building

block in organic synthesis.[1] Its structure incorporates a fluorine atom, which can enhance

metabolic stability and binding affinity in pharmaceutical compounds, and an ethyl group, which

can influence lipophilicity and molecular interactions. It is recognized as an important

intermediate in the production of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties
The key physical and chemical properties of 2-Ethyl-4-fluorophenol are summarized in the

table below for easy reference.
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Property Value Reference(s)

CAS Number 398-71-0 [1][2]

Molecular Formula C₈H₉FO [1][2]

Molecular Weight 140.16 g/mol [1]

Appearance Colorless liquid [1][2]

Boiling Point 162 °C [1]

Density 1.122 g/cm³ [1]

Flash Point 91.7 °C [1]

Refractive Index 1.515 [1]

LogP (Predicted) 2.09370 [1]

Analytical Data
Detailed experimental spectroscopic data for 2-Ethyl-4-fluorophenol is not widely available in

the reviewed literature. However, based on its chemical structure, the following characteristics

would be expected.
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Analysis Method Expected Characteristics

¹H NMR

The spectrum would show signals for the ethyl

group (a triplet and a quartet), the aromatic

protons, and the phenolic hydroxyl proton. The

aromatic signals would exhibit complex splitting

patterns due to both proton-proton (H-H) and

proton-fluorine (H-F) coupling.

¹³C NMR

The spectrum would display eight distinct

carbon signals. The carbon atom bonded to the

fluorine would show a large one-bond C-F

coupling constant. Other aromatic carbons

would exhibit smaller two- and three-bond C-F

couplings.

Mass Spectrometry

Electron ionization (EI) mass spectrometry

would likely show a prominent molecular ion

peak (M⁺) at m/z = 140. Key fragmentation

pathways would include the loss of the ethyl

group (M-29) leading to a fragment at m/z =

111, which is characteristic of substituted

phenols.

Synthesis of 2-Ethyl-4-fluorophenol
A specific, peer-reviewed experimental protocol for the synthesis of 2-Ethyl-4-fluorophenol is
not readily available. However, a reliable and logical synthetic route can be proposed based on

well-established chemical transformations. The following two-step protocol, starting from the

commercially available 4-fluorophenol, details a plausible method for its preparation.

The overall synthetic workflow is visualized below.
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Step 1: Friedel-Crafts Acylation

Step 2: Wolff-Kishner Reduction

4-Fluorophenol

1-(5-Fluoro-2-hydroxyphenyl)ethanone

Acetyl Chloride, AlCl₃

1-(5-Fluoro-2-hydroxyphenyl)ethanone

2-Ethyl-4-fluorophenol

H₂NNH₂, KOH, Ethylene Glycol

Click to download full resolution via product page

Proposed workflow for the synthesis of 2-Ethyl-4-fluorophenol.

Experimental Protocol: A Representative Synthesis
Step 1: Friedel-Crafts Acylation of 4-Fluorophenol

This step synthesizes the intermediate 1-(5-Fluoro-2-hydroxyphenyl)ethanone (also known as

2-acetyl-4-fluorophenol). The hydroxyl group of 4-fluorophenol is a strong ortho,para-director

for electrophilic aromatic substitution.[3] Since the para position is blocked by the fluorine atom,

acylation occurs selectively at the ortho position.

Materials:

4-Fluorophenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1301785?utm_src=pdf-body-img
https://www.benchchem.com/product/b1301785?utm_src=pdf-body
http://www.lscollege.ac.in/sites/default/files/e-content/Friedel%E2%80%93Crafts_reaction.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetyl chloride (CH₃COCl)

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (DCM)

Hydrochloric acid (HCl), 2M solution

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), add anhydrous dichloromethane.

Cool the flask in an ice-water bath to 0 °C. Carefully and portion-wise, add anhydrous

aluminum chloride to the stirred solvent.

In a separate flask, dissolve 4-fluorophenol (1.0 eq) in anhydrous DCM. Add this solution

dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.

Add acetyl chloride (1.1 eq) dropwise to the reaction mixture. After the addition is

complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the mixture back to 0 °C and quench the reaction by slowly adding

2M HCl.

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the

aqueous layer twice with DCM.

Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium

bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure using a rotary evaporator.

Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl

acetate gradient) to yield pure 1-(5-Fluoro-2-hydroxyphenyl)ethanone.

Step 2: Wolff-Kishner Reduction of the Ketone Intermediate

This step reduces the ketone functional group of the intermediate to an ethyl group, yielding the

final product.

Materials:

1-(5-Fluoro-2-hydroxyphenyl)ethanone

Hydrazine hydrate (H₂NNH₂·H₂O)

Potassium hydroxide (KOH)

Ethylene glycol

Hydrochloric acid (HCl), 2M solution

Diethyl ether

Brine

Procedure:

In a round-bottom flask fitted with a reflux condenser, combine 1-(5-Fluoro-2-

hydroxyphenyl)ethanone (1.0 eq), hydrazine hydrate (4-5 eq), and ethylene glycol.

Heat the mixture to reflux for 1-2 hours.

Cool the mixture slightly and add potassium hydroxide pellets (4-5 eq).

Replace the reflux condenser with a distillation apparatus and heat the mixture, allowing

water and excess hydrazine to distill off until the internal temperature reaches ~190-200
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°C.

Re-attach the reflux condenser and heat the mixture at this temperature for an additional

3-4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and add water.

Acidify the mixture to a pH of ~2 with 2M HCl.

Transfer to a separatory funnel and extract the product with diethyl ether (3 times).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product via flash column chromatography to yield 2-Ethyl-4-
fluorophenol.

Applications in Drug Development & Relevant
Signaling Pathways
While there is no direct evidence of the biological activity of 2-Ethyl-4-fluorophenol itself, its

structural analog, 2-bromo-4-fluorophenol, is a crucial intermediate in the synthesis of potent

kinase inhibitors, including the approved anti-cancer drug Afatinib.[4][5] Afatinib is an

irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human

Epidermal Growth Factor Receptor 2 (HER2).[4] This suggests that the 2-substituted-4-

fluorophenol scaffold is a valuable pharmacophore for developing inhibitors that target these

key signaling pathways, which are often dysregulated in various cancers.

EGFR/HER2 Signaling Pathway
The EGFR and HER2 are receptor tyrosine kinases that, upon activation by ligands (like EGF)

or through dimerization, trigger downstream signaling cascades. These pathways, including the

RAS/MAPK and PI3K/AKT pathways, are critical for regulating cell proliferation, survival, and

migration. In many cancers, these receptors are overexpressed or mutated, leading to
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uncontrolled cell growth. Kinase inhibitors like Afatinib bind to the ATP-binding site of the

receptor's kinase domain, preventing autophosphorylation and blocking downstream signaling.

The diagram below illustrates a simplified view of the EGFR/HER2 signaling pathway and the

point of intervention for kinase inhibitors derived from scaffolds like 2-substituted-4-

fluorophenols.
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Simplified EGFR/HER2 signaling and TKI inhibition point.
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Safety and Handling
2-Ethyl-4-fluorophenol is a chemical that must be handled with appropriate safety

precautions.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

H412: Harmful to aquatic life with long lasting effects.

Precautionary Measures:

Use only in a well-ventilated area, preferably a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.

Avoid breathing vapors or mist.

Wash hands thoroughly after handling.

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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